An In-depth Technical Guide to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione (Phenylboronic acid MIDA ester)
An In-depth Technical Guide to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione (Phenylboronic acid MIDA ester)
Abstract
This technical guide provides a comprehensive overview of 6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, a cornerstone reagent in modern synthetic chemistry, more commonly known as phenylboronic acid MIDA ester. This document delves into its fundamental chemical properties, elucidates its critical role as a protecting group for boronic acids, and provides detailed, field-proven protocols for its synthesis, application in iterative cross-coupling reactions, and subsequent deprotection. Furthermore, this guide explores the burgeoning potential of MIDA boronates in medicinal chemistry and drug delivery, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Advent of a Bench-Stable Boronic Acid Surrogate
Boronic acids are indispensable tools in organic synthesis, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. However, the utility of free boronic acids is often hampered by their inherent instability, which can include a propensity for dehydration to form boroxines, and decomposition under various reaction conditions.[1] This instability complicates purification, storage, and quantitative analysis, often necessitating their late-stage introduction in a synthetic sequence.
To circumvent these challenges, the development of robust protecting groups for boronic acids has been a significant area of research. Among the most successful and widely adopted of these is the N-methyliminodiacetic acid (MIDA) protecting group. The condensation of a boronic acid with MIDA yields a bicyclic MIDA boronate, a tetracoordinate boron species that is exceptionally stable. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione is the MIDA-protected form of phenylboronic acid and serves as a paradigm for this class of reagents.[2][3]
These MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable stability to air, moisture, and silica gel chromatography, allowing for easy handling and purification.[1][4] This stability is attributed to the tetracoordinate nature of the boron atom within the MIDA ligand framework, which prevents the transmetalation step essential for the Suzuki-Miyaura coupling. However, the MIDA group can be readily cleaved under mild basic conditions to regenerate the reactive boronic acid in situ, enabling its participation in subsequent reactions.[5] This "slow-release" characteristic has revolutionized the concept of iterative cross-coupling, allowing for the sequential and controlled construction of complex molecules.[1][6]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione is essential for its effective application.
| Property | Value | Source(s) |
| IUPAC Name | 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | [3] |
| Synonyms | Phenylboronic acid MIDA ester | [7][8] |
| CAS Number | 109737-57-7 | [3][7] |
| Molecular Formula | C₁₁H₁₂BNO₄ | [2][8] |
| Molecular Weight | 233.03 g/mol | [2][8] |
| Appearance | White to off-white powder/crystalline solid | [8][9] |
| Melting Point | 166-170 °C | [8][9] |
| Solubility | Soluble in various organic solvents |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 7.38 (d, J = 7.2 Hz, 1H), 4.33 (d, J = 17.2 Hz, 2H), and 2.63 (s, 3H).[2]
-
¹³C NMR (DMSO-d₆): δ 169.9 (C=O), 134.5 (aromatic carbons).[2]
The stability and unique reactivity profile of MIDA boronates stem from the boron atom's sp³ hybridization within the trivalent MIDA ligand, which contrasts with the sp² hybridization of free boronic acids. This structural feature renders the MIDA boronate unreactive towards transmetalation under standard anhydrous cross-coupling conditions.
Synthesis and Deprotection: A Practical Workflow
The synthesis of 6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione is typically achieved through a condensation reaction between phenylboronic acid and N-methyliminodiacetic acid (MIDA).[2] Recent advancements have introduced milder and more efficient protocols, such as the use of MIDA anhydride, which acts as both the ligand source and an in situ desiccant.[10]
Detailed Synthesis Protocol
This protocol describes a general and robust method for the synthesis of phenylboronic acid MIDA ester.
Materials:
-
Phenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Toluene/DMSO (10:1)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid (1.0 eq.) and N-methyliminodiacetic acid (1.2 eq.).
-
Add a 10:1 mixture of toluene and DMSO as the solvent.
-
Heat the reaction mixture to reflux and allow it to stir for 6 hours, collecting any water that is formed in the Dean-Stark trap.
-
After 6 hours, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure 6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione.
Caption: Synthesis workflow for phenylboronic acid MIDA ester.
Deprotection Protocol
The MIDA group can be readily removed under mild aqueous basic conditions to liberate the corresponding boronic acid for subsequent reactions.[5]
Materials:
-
Phenylboronic acid MIDA ester
-
1 M Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the phenylboronic acid MIDA ester in THF in a reaction vessel.
-
Add an aqueous solution of 1 M NaOH.
-
Stir the mixture at room temperature. The deprotection is typically rapid.
-
The resulting boronic acid can be used directly in the subsequent reaction or isolated by an appropriate workup procedure.
Caption: Deprotection of phenylboronic acid MIDA ester.
Application in Suzuki-Miyaura Iterative Cross-Coupling
The stability of MIDA boronates under anhydrous conditions, coupled with their facile deprotection, makes them ideal for iterative cross-coupling (ICC) strategies.[1] This allows for the sequential addition of different molecular fragments, enabling the construction of complex molecular architectures from simple building blocks.[6]
The general strategy involves coupling an aryl halide with a MIDA-protected organoboron reagent. The MIDA group on the resulting product remains intact, allowing for further functionalization of the molecule. In a subsequent step, the MIDA group is cleaved, and the newly formed boronic acid can participate in a second cross-coupling reaction with a different aryl halide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Emerging Applications in Medicinal Chemistry and Drug Development
The unique properties of boron-containing compounds have garnered significant interest in medicinal chemistry. Boronic acids and their derivatives are known to act as potent enzyme inhibitors and have been successfully developed into FDA-approved drugs.[11]
Mechanism of Action: Proteasome Inhibition
A key mechanism of action for several boron-containing anticancer agents is the inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[12][13] The boronic acid moiety can form a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the 20S proteasome.[13] This inhibition disrupts the degradation of key regulatory proteins, such as p53 and p21, leading to cell cycle arrest and apoptosis in cancer cells.[12][14]
MIDA Boronates as Prodrugs and in Drug Delivery
The stability of MIDA boronates and their ability to release the active boronic acid under specific conditions make them attractive candidates for prodrug strategies.[15] A MIDA boronate-based prodrug could potentially circulate in the body in its inactive, stable form, and then be selectively activated in the tumor microenvironment, which is often characterized by higher levels of reactive oxygen species (ROS) that can facilitate the cleavage of the carbon-boron bond.[11][15]
Furthermore, boron-containing materials are being explored for their use in stimuli-responsive drug delivery systems.[16] These systems can be designed to release their therapeutic payload in response to specific triggers such as changes in pH, temperature, or the presence of certain biomolecules, offering a promising avenue for targeted cancer therapy.
Conclusion
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, or phenylboronic acid MIDA ester, represents a significant advancement in the field of organic synthesis. Its exceptional stability, coupled with the ability to controllably release the reactive boronic acid, has made it an invaluable tool for the construction of complex molecules via iterative cross-coupling. The foundational principles demonstrated by this reagent have paved the way for the development of a wide array of MIDA boronates, expanding the synthetic chemist's toolbox. Looking forward, the unique properties of MIDA boronates hold considerable promise for the design of novel therapeutics and targeted drug delivery systems, positioning them at the forefront of innovation in both chemistry and medicine.
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